3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one
Description
Properties
IUPAC Name |
3,7,7-trimethyl-4-(2-nitrophenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-10-15-16(11-6-4-5-7-13(11)23(25)26)17-12(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWCARISQFIWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological properties, and therapeutic potentials of this compound based on recent research findings.
Synthesis Methods
The synthesis of pyrazoloquinoline derivatives typically involves various methods such as:
- Friedländer Condensation : A classic method for synthesizing quinolines from anthranilic acid derivatives.
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and have been successfully applied to synthesize diverse pyrazoloquinoline derivatives.
For instance, a recent study reported a microwave-assisted one-pot synthesis method that yielded high purity and efficiency in producing pyrazolo[3,4-b]pyridine derivatives .
Antiproliferative Effects
Research has demonstrated that compounds with similar structures to 3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one exhibit significant antiproliferative activity against various cancer cell lines. For example:
- IC50 Values : In studies involving related compounds, IC50 values ranged from 1.30 µM to over 25 µM across different cancer cell lines including:
Structure-Activity Relationship (SAR)
The biological activity is influenced by the structural modifications of the compound. For instance:
- The presence of nitro groups has been associated with enhanced cytotoxicity.
- Variations in side chains can significantly alter the selectivity and potency against tumor cells compared to non-tumor cells .
Case Studies and Research Findings
A comprehensive review highlighted the biological properties of various pyrazolo[3,4-b]quinolines. Key findings include:
- Antitumor Activity : Several derivatives showed potent activity against triple-negative breast cancer cell lines with selectivity indices indicating lower toxicity in normal cells compared to cancer cells .
- Mechanisms of Action : Some compounds were found to inhibit tubulin polymerization and interfere with cell cycle progression in cancer cells .
- In Silico Studies : Computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest favorable profiles for selected derivatives .
Summary of Biological Activities
Scientific Research Applications
The compound has been studied for its biological properties, particularly in the context of antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial activity against various pathogenic microorganisms. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as antibacterial agents . The presence of electron-withdrawing groups like nitro enhances the antibacterial properties of these compounds.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar pyrazoloquinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated cytotoxic effects in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Studies
Several studies highlight the practical applications of this compound:
- Antimicrobial Activity Study : A recent investigation into a series of pyrazoloquinoline derivatives revealed that introducing a nitrophenyl group significantly increased antimicrobial efficacy against gram-positive and gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for certain derivatives against Mycobacterium smegmatis .
- Anticancer Evaluation : In another study focusing on similar quinoline derivatives, compounds were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that some derivatives inhibited cell growth by more than 80% at micromolar concentrations. Mechanistic studies suggested involvement of apoptosis pathways .
Chemical Reactions Analysis
Mechanistic Insights
The reaction mechanism involves:
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Condensation : Aldehydes react with 1H-indazol-6-amine to form Schiff base intermediates.
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Cyclization : Subsequent interaction with 1H-pyrazol-5(4H)-one leads to spirocyclic pyrazoloquinoline formation.
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Aromatization : Final dehydration steps yield the tetrahydroquinoline core .
The absence of catalysts simplifies purification, making this method industrially viable .
Structural Characterization
4r is characterized via 1H NMR, 13C NMR, and mass spectrometry :
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1H NMR (400 MHz, CDCl3) :
-
13C NMR : Signals at δ 12.2 (CH3), 27.4–195.8 ppm confirm the spirocyclic and nitroaryl groups .
Table 2: Key Spectral Data for 4r
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 1.03 (CH3), 5.13 (CH) |
| 13C NMR | δ 195.8 (C=O), 148.3 (NO2-Ar) |
| MS | 401.19 [M+H]+ |
Stability and Reactivity
-
Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., EtOH, DMF) .
-
Nitro Group Reactivity : The 2-nitrophenyl substituent may undergo reduction to an amine under hydrogenation conditions, though specific studies on 4r are not reported .
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Functionalization Potential : The tetrahydroquinoline core could participate in alkylation or cross-coupling reactions, as seen in related pyrazoloquinolines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs include:
- 4-(4-Chlorophenyl)-3,7,7-trimethyl analog (CAS 370588-24-2): Features a chloro substituent, imparting moderate electron-withdrawing effects compared to nitro .
- 4-(Thiophen-2-yl)-3,7,7-trimethyl analog (Compound 4g): Incorporates a sulfur-containing heterocycle, enhancing π-π interactions .
- 4-Phenyl and 4-(p-Tolyl) derivatives (Compounds 5a, 5b): Electron-neutral (phenyl) and electron-donating (p-tolyl) groups, respectively, altering electronic density and biological activity .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
*Predicted based on nitro-group analogs .
Table 2: NMR Spectral Shifts (Selected Examples)
Q & A
Q. Advanced Research Focus
- HPLC-MS profiling : Compare impurity profiles between small- and large-scale batches.
- Genotoxicity assays : Perform Ames tests to detect mutagenic byproducts.
- Green chemistry principles : Replace hazardous reagents (e.g., DMF) with biodegradable alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
